

An In-depth Technical Guide to 2-Benzylaziridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Benzylaziridine**

Cat. No.: **B081543**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-benzylaziridine**, a valuable building block in organic synthesis and medicinal chemistry. It covers its nomenclature, chemical and physical properties, detailed synthesis protocols, and characteristic reactions, with a focus on providing practical information for laboratory applications.

Nomenclature and Identification

2-Benzylaziridine is a heterocyclic compound featuring a three-membered aziridine ring substituted with a benzyl group. Its systematic and common identifiers are crucial for accurate documentation and communication in research.

Identifier	Value	Reference
CAS Number	13906-90-6	--INVALID-LINK--
73058-30-7 ((S)-enantiomer)	--INVALID-LINK--	
IUPAC Name	2-(Phenylmethyl)aziridine	--INVALID-LINK--
Common Name	2-Benzylaziridine	
Molecular Formula	C ₉ H ₁₁ N	--INVALID-LINK--
Molecular Weight	133.19 g/mol	--INVALID-LINK--

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **2-benzylaziridine** is provided below. This data is essential for its characterization and purification.

Table 2.1: Physical Properties of **2-Benzylaziridine**

Property	Value	Reference
Appearance	Colorless liquid	--INVALID-LINK--
Boiling Point	80-85 °C at 0.5 Torr	--INVALID-LINK--

Table 2.2: Spectroscopic Data of **2-Benzylaziridine**

Technique	Data
¹ H NMR (CDCl ₃)	Not available in search results
¹³ C NMR (CDCl ₃)	Not available in search results
IR (Infrared)	Characteristic peaks for N-H stretching (around 3300-3500 cm ⁻¹), C-H stretching of aromatic and aliphatic groups (around 3000-3100 cm ⁻¹ and 2850-3000 cm ⁻¹ respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm ⁻¹).
MS (Mass Spec.)	Molecular ion peak (M ⁺) at m/z = 133. Fragmentation pattern would likely show a prominent peak at m/z = 91 due to the stable benzyl cation.

Experimental Protocols

This section details established methods for the synthesis of **2-benzylaziridine** and a representative ring-opening reaction.

Synthesis of 2-Benzylaziridine

Method 1: From 2-Amino-1-phenylethanol

This procedure involves the cyclization of 2-amino-1-phenylethanol.

Experimental Protocol:

- To a solution of 2-amino-1-phenylethanol in a suitable solvent (e.g., tetrahydrofuran), add a reagent that will convert the hydroxyl group into a good leaving group, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Upon completion, add a strong base (e.g., sodium hydride) to effect the intramolecular cyclization to form the aziridine ring.
- Work up the reaction by quenching with water and extracting the product with an organic solvent.
- Purify the crude product by distillation under reduced pressure or column chromatography.

Expected Yield: Moderate to good.

Ring-Opening Reaction of 2-Benzylaziridine with Thiophenol

The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is a cornerstone of aziridine chemistry.

Experimental Protocol:

- Dissolve **2-benzylaziridine** in a suitable solvent such as dichloromethane.
- Add thiophenol to the solution. The reaction can be promoted by a catalytic amount of a Lewis acid or can proceed under neutral conditions, although it might require heating.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Once the reaction is complete, wash the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting β -amino sulfide by column chromatography on silica gel.

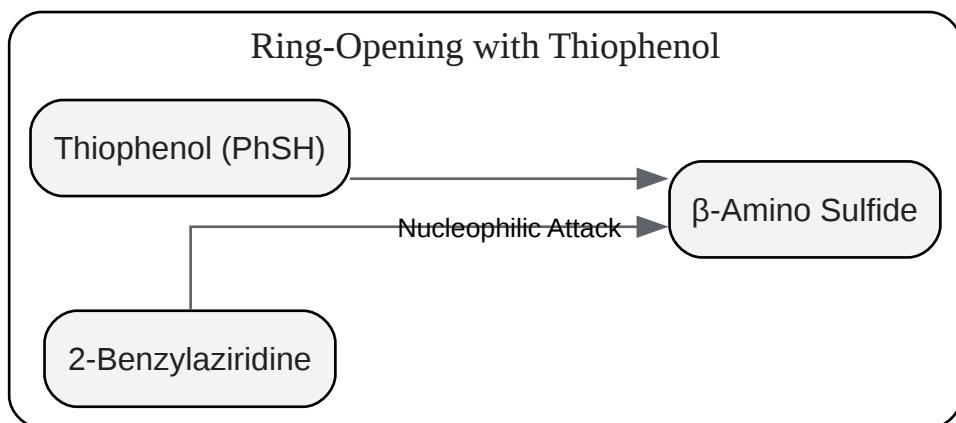
Expected Product: 2-(benzylamino)-1-phenyl-1-(phenylthio)ethane.

Reaction Pathways and Mechanisms

The utility of **2-benzylaziridine** as a synthetic intermediate is largely defined by its ring-opening reactions.

Synthesis of 2-Benzylaziridine from 2-Amino-1-phenylethanol

The synthesis proceeds via a two-step sequence: activation of the hydroxyl group followed by intramolecular nucleophilic substitution.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Benzylaziridine**.

Nucleophilic Ring-Opening of 2-Benzylaziridine

The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon of the aziridine ring.

[Click to download full resolution via product page](#)

Caption: Ring-Opening of **2-Benzylaziridine**.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Benzylaziridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081543#2-benzylaziridine-cas-number-and-nomenclature\]](https://www.benchchem.com/product/b081543#2-benzylaziridine-cas-number-and-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com